4-Nitrophenyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside
Overview
Description
4-Nitrophenyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside is a complex organic compound that belongs to the class of glycosides. This compound is characterized by the presence of a nitrophenyl group, an acetamido group, and a galactopyranosyl moiety. It is often used in biochemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside typically involves multiple steps. The process begins with the protection of hydroxyl groups in the galactopyranosyl moiety using acetyl groups. This is followed by the introduction of the nitrophenyl group and the acetamido group through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated synthesis techniques to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The acetyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives.
Scientific Research Applications
4-Nitrophenyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside has several applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study glycosidase activity.
Biology: It serves as a model compound to investigate carbohydrate-protein interactions.
Medicine: It is used in the development of diagnostic tools for detecting glycosidase-related diseases.
Industry: It is employed in the synthesis of complex carbohydrates and glycosides for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside involves its interaction with specific enzymes and proteins. The compound acts as a substrate for glycosidases, which catalyze the hydrolysis of the glycosidic bond. This interaction is facilitated by the molecular structure of the compound, which allows it to fit into the active site of the enzyme.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl 2-acetamido-3-O-acetyl-2-deoxy-b-D-glucopyranoside
- 4-Nitrophenyl 4-O-b-D-galactopyranosyl-b-D-glucopyranoside
Uniqueness
Compared to similar compounds, 4-Nitrophenyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside is unique due to its specific structural arrangement, which provides distinct reactivity and interaction with biological molecules. This uniqueness makes it particularly valuable in biochemical research and industrial applications.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O17/c1-12(32)29-21-24(22(37)19(10-31)45-27(21)44-18-8-6-17(7-9-18)30(38)39)47-28-26(43-16(5)36)25(42-15(4)35)23(41-14(3)34)20(46-28)11-40-13(2)33/h6-9,19-28,31,37H,10-11H2,1-5H3,(H,29,32)/t19-,20-,21-,22+,23+,24-,25+,26-,27+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULURJYXRHZLHJ-LWAHQVHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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